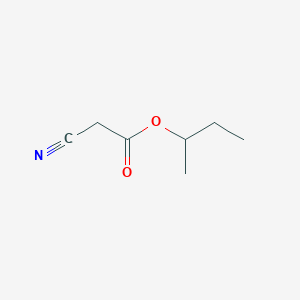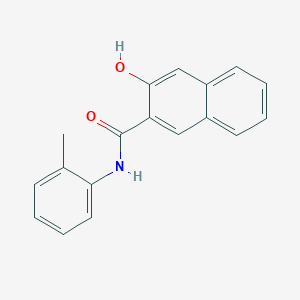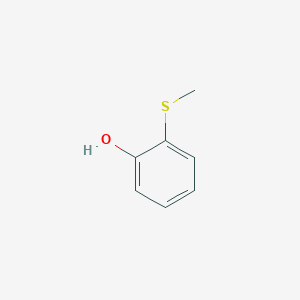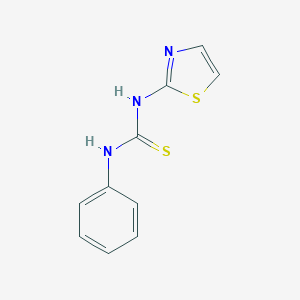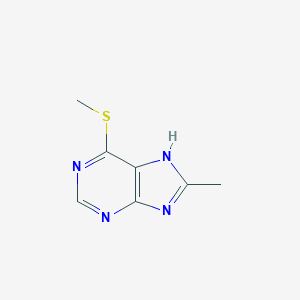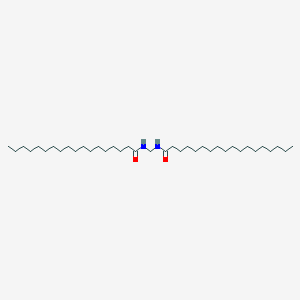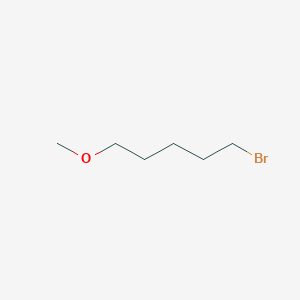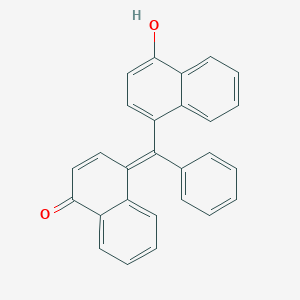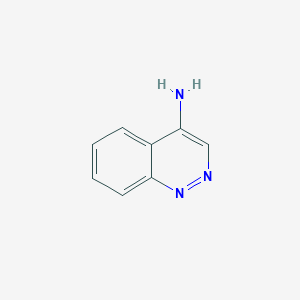
Glucantime
Overview
Description
Meglumine antimoniate is a pentavalent antimonial compound primarily used in the treatment of leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania . This compound is administered through injection, either intramuscularly or directly into the infected area . It has been in medical use since 1946 and is included in the World Health Organization’s List of Essential Medicines .
Scientific Research Applications
Meglumine antimoniate has a wide range of scientific research applications:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Meglumine antimoniate, also known as Glucantime, is primarily used to treat leishmaniasis . The primary targets of this compound are the protozoan parasites of the genus Leishmania . These parasites are responsible for causing visceral, mucocutaneous, and cutaneous leishmaniasis .
Mode of Action
It is believed that the compound may inhibit the parasite’s glycolytic and fatty acid oxidative activity . This results in decreased reducing equivalents for antioxidant defense and decreased synthesis of adenosine triphosphate . Additionally, pentavalent antimonials like meglumine antimoniate are known to bind to polypeptides and inhibit DNA topoisomerase glycolytic enzymes and fatty acid beta-oxidation .
Biochemical Pathways
Meglumine antimoniate affects the biochemical pathways of the Leishmania parasites. It inhibits the glycolytic enzymes and fatty acid beta-oxidation . This disruption of the parasite’s energy production pathways leads to a decrease in the synthesis of adenosine triphosphate , which is essential for the parasite’s survival and proliferation .
Pharmacokinetics
When given as an injection of 10 mg/kg intramuscularly, it achieves peak levels of approximately 10 mg/L 2 hours after injection . Most of the antimony is eliminated rapidly, mainly via the urine .
Result of Action
The action of meglumine antimoniate results in the inhibition of the Leishmania parasites’ energy production pathways, leading to their death . This results in the reduction of the parasitic load in the host, thereby alleviating the symptoms of leishmaniasis .
Action Environment
The efficacy and stability of meglumine antimoniate can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the levels of trivalent antimony (Sb (III)), a form of antimony associated with the toxic side-effects of the drug . Furthermore, the presence of naturally Sb-resistant strains of Leishmania can lead to treatment failure .
Biochemical Analysis
Cellular Effects
Meglumine Antimoniate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Meglumine Antimoniate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Meglumine Antimoniate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Meglumine Antimoniate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Meglumine Antimoniate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Meglumine antimoniate is synthesized by reacting antimony pentoxide with meglumine in an aqueous solution . The reaction involves the dropwise addition of meglumine aqueous solution to antimony pentoxide colloidal solution. The mass ratio of meglumine to antimony pentoxide ranges from 1:0.5 to 1:3. The pH of the reaction mixture is adjusted to between 4.0 and 9.0, and the reaction temperature is maintained between 30°C and 120°C .
Industrial Production Methods: Industrial production of meglumine antimoniate follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and efficacy of the final product. Refinement processes are employed to obtain the desired quality of meglumine antimoniate .
Chemical Reactions Analysis
Types of Reactions: Meglumine antimoniate undergoes various chemical reactions, including complexation and ionization. The compound exists in a zwitterionic form between pH 4.5 and 7.5 .
Common Reagents and Conditions:
Complexation: Meglumine antimoniate forms complexes with various ligands, such as β-cyclodextrin and nucleosides.
Ionization: The compound ionizes in aqueous solutions, with its ionization state being pH-dependent.
Major Products Formed: The major products formed from the reactions of meglumine antimoniate include its complexes with ligands and its ionized forms in different pH conditions .
Comparison with Similar Compounds
Sodium stibogluconate: Another pentavalent antimonial used in the treatment of leishmaniasis.
Antimony(V) oxide: Used in the synthesis of various antimonial drugs.
Meglumine antimoniate stands out due to its specific interactions with ligands and its efficacy in treating different forms of leishmaniasis.
Properties
IUPAC Name |
hydroxy(dioxo)-λ5-stibane;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5.H2O.2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-13H,2-3H2,1H3;1H2;;;/q;;;;+1/p-1/t4-,5+,6+,7+;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGYVDXPYVPAAQ-SESJOKTNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O[Sb](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO8Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043935 | |
| Record name | Meglumine antimonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133-51-7 | |
| Record name | Meglumine antimoniate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meglumine antimoniate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13732 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meglumine antimonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-deoxy-1-(methylamino)-D-glucitol, compound with antimonic acid (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEGLUMINE ANTIMONIATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G4TW236W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


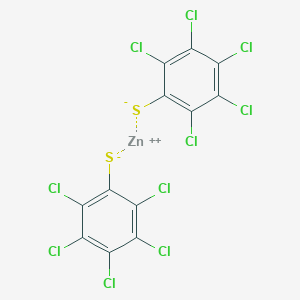
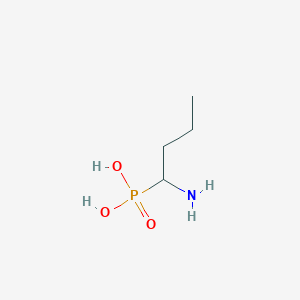
![[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate](/img/structure/B87072.png)
